Cas no 2768-94-7 (9-(prop-2-yn-1-yl)-9H-fluorene)

9-(prop-2-yn-1-yl)-9H-fluorene structure
2768-94-7 structure
Product Name:9-(prop-2-yn-1-yl)-9H-fluorene
CAS No:2768-94-7
MF:C16H12
MW:204.266484260559
CID:2856347
PubChem ID:18927469
Update Time:2025-07-23

9-(prop-2-yn-1-yl)-9H-fluorene Chemical and Physical Properties

Names and Identifiers

    • 9-(prop-2-yn-1-yl)-9H-fluorene
    • EN300-1807021
    • DTXSID401307102
    • 9-(2-Propyn-1-yl)-9H-fluorene
    • 2768-94-7
    • Inchi: 1S/C16H12/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h1,3-6,8-12H,7H2
    • InChI Key: XXFLVFCBOHBKPQ-UHFFFAOYSA-N
    • SMILES: C1(CC#C)C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 204.093900383Da
  • Monoisotopic Mass: 204.093900383Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

9-(prop-2-yn-1-yl)-9H-fluorene Pricemore >>

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Additional information on 9-(prop-2-yn-1-yl)-9H-fluorene

Introduction to 9-(prop-2-yn-1-yl)-9H-fluorene (CAS No. 2768-94-7)

9-(prop-2-yn-1-yl)-9H-fluorene, identified by its Chemical Abstracts Service (CAS) number 2768-94-7, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and material science. This compound belongs to the class of fluorene derivatives, which are known for their unique structural and electronic properties, making them valuable in various applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical intermediates.

The molecular structure of 9-(prop-2-yn-1-yl)-9H-fluorene consists of a fluorene core substituted with a propargyl group at the 9-position. This substitution introduces a terminal alkyne functionality, which can serve as a versatile handle for further chemical modifications. The presence of the alkyne group allows for reactions such as Sonogashira coupling, which is widely used in constructing carbon-carbon bonds in organic synthesis. This reactivity makes 9-(prop-2-yn-1-yl)-9H-fluorene a valuable building block for the development of complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel materials with enhanced electronic and photophysical properties. Fluorene derivatives, including 9-(prop-2-yn-1-yl)-9H-fluorene, have been extensively studied due to their excellent charge transport capabilities and high thermal stability. These properties are particularly relevant in the context of organic electronics, where materials need to exhibit high efficiency and long-term reliability.

One of the most compelling applications of 9-(prop-2-yn-1-yl)-9H-fluorene is in the field of OLED technology. Fluorinated fluorenes have been shown to improve the performance of OLEDs by enhancing hole and electron mobility. The propargyl substituent further enhances the compound's functionality by allowing for facile integration into π-conjugated systems through cross-coupling reactions. This has led to the development of highly efficient OLED emitters with improved color purity and longevity.

Furthermore, 9-(prop-2-yn-1-yl)-9H-fluorene has found utility in the synthesis of pharmaceutical intermediates. The fluorene scaffold is a common motif in many biologically active molecules, and its derivatives exhibit a wide range of pharmacological activities. The propargyl group provides a convenient site for further functionalization, enabling the construction of complex drug candidates with tailored biological properties. Recent studies have demonstrated its role in developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 9-(prop-2-yn-1-yl)-9H-fluorene typically involves the reaction of 2-bromofluorene with propargyl magnesium bromide via cross-coupling conditions. This approach leverages palladium-catalyzed reactions to achieve high yields and selectivity. The use of organometallic reagents underscores the importance of modern synthetic methodologies in accessing complex molecular structures efficiently.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the electronic properties of fluorene derivatives like 9-(prop-2-yn-1-yly)-9H-fluorene. Density functional theory (DFT) calculations have revealed insights into how structural modifications influence charge transport and photoluminescence characteristics. These computational studies are crucial for guiding experimental efforts and optimizing materials for specific applications.

The versatility of 9-(propargyl)-fluorene extends beyond its use in organic electronics and pharmaceuticals. It has been explored as a precursor for polymer materials, where its rigid structure contributes to enhanced mechanical strength and thermal stability. Such polymers are being developed for use in flexible electronics, sensors, and even lightweight structural components.

In conclusion, 9-(propargyl)-fluorene (CAS No. 2768–94–7) is a multifunctional compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and materials scientists alike. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is likely to grow even further.

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